5,6-Dimethylisoquinoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethylisoquinoline-1-carboxylic acid: is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids. This compound is characterized by the presence of two methyl groups at the 5 and 6 positions and a carboxylic acid group at the 1 position of the isoquinoline ring. Its unique structure makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be employed to produce isoquinoline derivatives by cyclization under acidic conditions . Another method involves the use of metal catalysts or catalyst-free processes in water, which have been shown to be efficient for the synthesis of isoquinoline derivatives .
Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves large-scale chemical processes that utilize readily available raw materials and efficient catalytic systems. The use of environmentally friendly and sustainable methods, such as green chemistry approaches, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethylisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on the isoquinoline ring, leading to different derivatives.
Substitution: Substitution reactions, such as the Suzuki-Miyaura coupling, can introduce new substituents onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Various reducing agents, such as hydrogen gas (H2) and metal catalysts, can be used for reduction reactions.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield pyridine-3,4-dicarboxylic acid .
Scientific Research Applications
5,6-Dimethylisoquinoline-1-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5,6-Dimethylisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, isoquinoline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation and microbial growth . The exact molecular targets and pathways depend on the specific derivative and its structure.
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, isoquinoline is a basic heterocyclic compound with a wide range of biological activities.
Quinoline: Another heterocyclic aromatic compound, quinoline is used as a basis for the design of antimalarial drugs.
Phenazine-1-carboxylic acid: A phenazine derivative with broad-spectrum antifungal and antibacterial activities.
Uniqueness: 5,6-Dimethylisoquinoline-1-carboxylic acid is unique due to the presence of two methyl groups at the 5 and 6 positions and a carboxylic acid group at the 1 position. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5,6-dimethylisoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c1-7-3-4-10-9(8(7)2)5-6-13-11(10)12(14)15/h3-6H,1-2H3,(H,14,15) |
InChI Key |
PIVUZGFPHKFSID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.